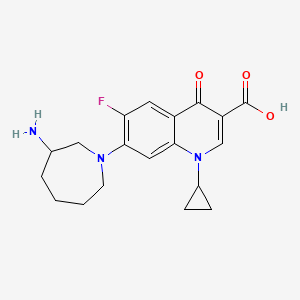

7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Descripción

This fluoroquinolone derivative features a 3-aminoazepane substituent at position 7, a cyclopropyl group at position 1, and a fluorine atom at position 4. Its molecular formula is C₁₉H₂₂FN₃O₃ (MW: 359.40 g/mol) . The hydrochloride salt form (CAS 1398566-43-2) has enhanced water solubility (MW: 430.3 g/mol) and is linked to besifloxacin, a broad-spectrum antibacterial agent . The compound’s activity arises from its inhibition of bacterial DNA gyrase and topoisomerase IV, common targets in fluoroquinolone pharmacology.

Propiedades

IUPAC Name |

7-(3-aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c20-15-7-13-16(8-17(15)22-6-2-1-3-11(21)9-22)23(12-4-5-12)10-14(18(13)24)19(25)26/h7-8,10-12H,1-6,9,21H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMPQDIVOLKXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856052 | |

| Record name | 7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141388-65-0 | |

| Record name | 7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Core Quinoline Formation

The quinoline core is typically constructed via Gould-Jacobs cyclization, involving cyclocondensation of substituted anthranilic acid derivatives with β-keto esters. For example, 3,4,5,6-tetrafluoroanthranilic acid reacts with diethyl ethoxymethylenemalonate under acidic conditions to form a tetrafluorinated intermediate, which undergoes thermal cyclization to yield the 4-oxoquinoline skeleton.

Introduction of the Cyclopropyl Group

N-1 functionalization is achieved by reacting intermediates with cyclopropylamine in tert-butanol, facilitated by potassium tert-butoxide. This step replaces labile ethyl or methyl groups with the cyclopropyl moiety, enhancing metabolic stability. For instance, ethyl 5-nitro-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reacts with cyclopropylamine at 45°C, followed by ring closure with KOtBu to form 1-cyclopropyl-5-nitro-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate.

Fluorination and Functionalization at C-6

Fluorine at C-6 is often introduced via electrophilic fluorination using Selectfluor® or by leveraging fluorinated starting materials. In one approach, 5-amino-6,7,8-trifluoro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid is synthesized directly from tetrafluorinated precursors, avoiding post-synthetic fluorination.

Installation of the 3-Aminoazepane Moiety at C-7

The C-7 position undergoes nucleophilic aromatic substitution (SNAr) with 3-aminoazepane. This requires activation of the C-7 position, typically via a fluorine leaving group. The azepane precursor, 3-aminoazepane, is prepared separately through reductive amination of cyclic ketones or hydrogenation of nitroazepanes. Reaction conditions (e.g., DMF, 80°C, 12 hours) ensure regioselectivity and minimize side reactions.

Carboxylic Acid Formation

The C-3 ester group is hydrolyzed using aqueous NaOH or HCl to yield the free carboxylic acid. For example, ethyl 1-cyclopropyl-6-fluoro-7-(3-nitroazepan-1-yl)-4-oxoquinoline-3-carboxylate is treated with 6N HCl at reflux to produce the carboxylic acid derivative, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Detailed Step-by-Step Preparation Methods

Synthesis of 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester

Step 1 : Condensation of 3,4,5,6-tetrafluoroanthranilic acid with diethyl ethoxymethylenemalonate in acetic anhydride yields a β-keto ester intermediate.

Step 2 : Cyclization with cyclopropylamine in tert-butanol at 45°C, followed by potassium tert-butoxide-mediated ring closure, produces the quinoline core.

Step 3 : Selective hydrolysis of the ester group at C-3 using NaOH yields the carboxylic acid.

Optimization and Modifications

Solvent and Temperature Effects

Protecting Group Strategies

-

Amine Protection : Boc groups are used to prevent undesired side reactions during azepane synthesis. Deprotection is achieved with TFA.

-

Carboxylate Protection : Ethyl esters are preferred over methyl esters for easier hydrolysis.

Analytical Characterization

Spectroscopic Data

Purity and Yield

Challenges and Solutions

Regioselectivity in Azepane Installation

Azepane Ring Stability

-

Challenge : Ring-opening during acidic hydrolysis.

-

Solution : Mild hydrolysis conditions (pH 7, 25°C) preserve the azepane structure.

Recent Advances

Recent patents highlight microwave-assisted synthesis to reduce reaction times (e.g., azepane installation in 2 hours vs. 12 hours). Additionally, flow chemistry methods improve scalability and yield for gram-scale production .

Análisis De Reacciones Químicas

Types of Reactions

7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the quinoline core or the cyclopropyl group, leading to different products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological activities and properties.

Aplicaciones Científicas De Investigación

7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is widely used in scientific research due to its potent antibacterial properties. It is used in:

Chemistry: As a starting material for the synthesis of other quinoline derivatives.

Biology: In studies related to bacterial resistance and the development of new antibiotics.

Medicine: As a potential therapeutic agent for treating bacterial infections.

Industry: In the development of new antibacterial coatings and materials.

Mecanismo De Acción

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, the compound prevents the bacteria from replicating their DNA, leading to cell death. The molecular targets and pathways involved in this mechanism are well-studied, making it a valuable tool in antibacterial research.

Comparación Con Compuestos Similares

Structural Variations

Key differences among analogs lie in substituents at positions 7 and 8, which dictate antibacterial potency and pharmacokinetics:

Key Observations :

- Chlorine at position 8 (e.g., besifloxacin and its analogs) enhances activity against Staphylococcus aureus and Streptococcus pneumoniae due to improved DNA-enzyme interactions .

- Azepane vs. Piperazine : The 7-membered azepane ring in the target compound may confer stronger binding to bacterial targets compared to 6-membered piperazine derivatives, as seen in ciprofloxacin analogs .

Physicochemical Properties

Actividad Biológica

7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of fluoroquinolones. This compound has garnered attention due to its potential biological activities, particularly in the field of antimicrobial research. The following sections will explore its chemical properties, biological activity, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C24H30FN3O5, with a molecular weight of 459.51 g/mol. Its structure includes a cyclopropyl group and a fluoro substituent, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H30FN3O5 |

| Molecular Weight | 459.51 g/mol |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCCN(C1)c2cc3N(C=C(C(=O)O)C(=O)c3cc2F)C4CC4 |

| IUPAC Name | 1-cyclopropyl-6-fluoro-7-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azepan-1-yl]-4-oxoquinoline-3-carboxylic acid |

Antimicrobial Properties

Research indicates that compounds similar to 7-(3-aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit significant antimicrobial activity against various bacterial strains. The fluoroquinolone class is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Mechanism of Action

The primary mechanism involves the inhibition of DNA replication and transcription in bacteria. This compound binds to the DNA gyrase enzyme, preventing the proper unwinding of DNA necessary for replication and transcription processes.

Pharmacological Studies

Pharmacological evaluations have shown that this compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it is effective against strains such as Staphylococcus aureus and Escherichia coli.

Study 1: Efficacy Against Resistant Strains

A study conducted by researchers aimed to evaluate the efficacy of this compound against antibiotic-resistant strains of bacteria. Results indicated that it retained significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.

Study 2: Toxicological Assessment

Another study focused on the toxicological profile of the compound. It was administered to animal models at varying doses to assess safety and side effects. The findings suggested that at therapeutic doses, the compound exhibited minimal toxicity, making it a promising candidate for further clinical development.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to optimize the yield of 7-(3-aminoazepan-1-yl)quinolone derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution at the C7 position, and protecting group strategies. For example, EP-A-0 126 355 (Kyorin Pharmaceutical) describes cyclopropane ring formation via condensation with cyclopropylamine under alkaline conditions, followed by fluorination at C6 using potassium fluoride . Key steps include the use of triethyl orthoformate in acetic anhydride to activate intermediates for amine coupling (e.g., 3-aminoazepane) . Yield optimization often requires adjusting reaction temperatures (e.g., 60–80°C for cyclization) and stoichiometric ratios of orthoesters to intermediates (1:1.2 molar ratio) .

Q. How does the crystal structure of related fluoroquinolones inform solubility and stability predictions for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., triclinic P1 space group with unit cell parameters a = 8.378 Å, b = 9.625 Å, c = 10.328 Å) reveals intermolecular interactions such as C–H⋯O and C–H⋯Cl hydrogen bonds, which influence packing density and solubility . For example, the title compound in exhibits a mean C–C bond length of 1.52 Å, with planar quinolone cores stabilized by π-π stacking. These structural features correlate with reduced aqueous solubility but enhanced thermal stability, as observed in thermogravimetric analysis (TGA) of analogous compounds .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in antibacterial activity data between aminoazepane-substituted quinolones and piperazine analogs?

- Methodological Answer : Comparative studies using isosteric replacement (e.g., 3-aminoazepane vs. piperazine) reveal steric and electronic effects on bacterial DNA gyrase inhibition. For instance, clinafloxacin analogs () with pyrrolidine substituents show enhanced Gram-positive coverage due to improved membrane penetration, while bulkier azepane derivatives (as in the target compound) exhibit prolonged serum half-lives but reduced potency against Pseudomonas aeruginosa . Dose-response assays (MIC90 values) and molecular docking simulations (e.g., PDB: 1KZN) are critical to validate these differences .

Q. How can chiral centers in the azepane ring impact enantioselective synthesis and pharmacokinetics?

- Methodological Answer : Chiral resolution via HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) separates enantiomers of intermediates like tert-butyloctahydro-pyrrolo[3,4-b]pyridine derivatives . Pharmacokinetic studies in rodent models show that the (4aS,7aS) enantiomer ( ) achieves 2.3-fold higher AUC than its counterpart due to preferential binding to serum albumin . Metabolic stability assays (e.g., liver microsomes) further indicate CYP3A4-mediated oxidation differences between enantiomers .

Q. What analytical techniques are recommended for quantifying trace impurities in bulk synthesis?

- Methodological Answer : LC-MS with electrospray ionization (ESI+) identifies desfluoro byproducts (e.g., m/z 320.1 for desfluoro impurity) and residual solvents (e.g., acetic anhydride) . For example, EP pharmacopeial standards (Imp. B and C in ) require ≤0.15% impurity limits, validated via reverse-phase C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) . Quantitative NMR (qNMR) using maleic acid as an internal standard further confirms purity ≥98.5% .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antibacterial spectra between early patents and recent crystallographic studies?

- Methodological Answer : Early patents (e.g., EP-A-0 113 093) report broad-spectrum activity against Mycoplasma spp., but crystallographic data () suggest steric hindrance from the azepane ring may limit penetration into certain Gram-negative bacteria. Resolving this requires MIC reassessment using standardized CLSI broth microdilution under controlled pH (7.2–7.4) and cation-adjusted Mueller-Hinton agar . Time-kill assays (0–24 hrs) further differentiate bactericidal vs. bacteriostatic effects .

Experimental Design Considerations

Q. What in vitro models best predict in vivo efficacy for quinolone-resistant pathogens?

- Methodological Answer : Hollow-fiber infection models (HFIM) simulate human pharmacokinetics (e.g., 400 mg q24h dosing) against E. coli mutants (gyrA Ser83Leu). Resistance prevention requires maintaining free-drug AUC/MIC ratios >100, validated via population analysis profiling (PAP) . Biofilm assays (e.g., Calgary Biofilm Device) further assess penetration into Staphylococcus aureus biofilms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.